3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
Description
3,4-Diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a benzamide derivative featuring a dibenzo[b,f][1,4]oxazepin core substituted with a methyl group at position 8 and an 11-oxo moiety. The benzamide substituent at position 2 contains 3,4-diethoxy groups, which confer distinct electronic and steric properties compared to simpler aryl substituents.
Properties
IUPAC Name |
3,4-diethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-4-30-22-10-7-16(13-23(22)31-5-2)24(28)26-17-8-11-20-18(14-17)25(29)27-19-12-15(3)6-9-21(19)32-20/h6-14H,4-5H2,1-3H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYAVQIMAHZUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core with diethoxy and methyl substitutions. Its molecular formula is , and it has a molecular weight of approximately 354.4 g/mol. The presence of the oxazepine moiety is significant for its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Activity : Derivatives of dibenzo[b,f][1,4]oxazepine are known for their anticancer properties. Studies have shown that modifications in the structure can enhance their efficacy against various cancer cell lines.
- Antimicrobial Activity : Compounds with similar scaffolds have demonstrated significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes.
Anticancer Activity
A study conducted by Dhumal et al. demonstrated that benzodiazepine derivatives with similar structures exhibited potent anticancer activity against breast cancer cell lines (MCF-7). The compound's IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a strong cytotoxic effect .
Antimicrobial Activity
Research has indicated that analogous compounds exhibit broad-spectrum antimicrobial activity. For instance, Salama et al. reported that certain benzamide derivatives showed high efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 0.125 μg/mL . Such findings underscore the potential of these compounds in treating infections caused by resistant strains.
Case Studies
| Study | Compound | Activity | Results |
|---|---|---|---|
| Dhumal et al., 2016 | Benzodiazepine derivative | Anticancer | IC50 = 3.1 µM against MCF-7 |
| Salama et al., 2020 | Benzamide derivative | Antimicrobial | MIC = 0.03–0.125 μg/mL against Gram-positive bacteria |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis : Compounds have been shown to induce programmed cell death in cancer cells via mitochondrial pathways.
- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability to disrupt bacterial membranes, leading to cell lysis.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]thiazepine Derivatives
Compounds such as 10-ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) () share a similar tricyclic framework but replace the oxygen atom in the oxazepine ring with sulfur. This substitution alters electronic properties (e.g., increased lipophilicity) and may influence binding affinity to targets like dopamine receptors. For instance, compound 29 exhibits an LCMS retention time (RT) of 5.27 min and an m/z of 421.0 [M+H+], suggesting moderate polarity compared to the target compound .
Dibenzo[b,f][1,4]oxazepine Derivatives
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide (): This analogue replaces the 3,4-diethoxybenzamide group with a 4-trifluoromethylbenzamide. The electron-withdrawing CF₃ group enhances metabolic stability but reduces hydrogen-bonding capacity compared to the ethoxy substituents. Its monoisotopic mass (412.1035) is lower than the target compound’s theoretical mass (unreported in evidence), reflecting differences in substituent contributions .
Substituent Variations on the Benzamide Group
Methoxy vs. Diethoxy Substitutions
Compounds like N-(4-methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) () feature single methoxy groups, which are less sterically hindered than diethoxy substituents. The diethoxy groups in the target compound likely enhance lipophilicity (logP) and prolong metabolic half-life, as evidenced by higher m/z values in analogues with bulkier substituents (e.g., 30 : m/z 449.1 vs. 29 : m/z 421.0) .
Functional Group Modifications
Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
